

CAS number 89245-35-2 properties and suppliers

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Compound of Interest

Compound Name: 2-(4-bromo-1H-indol-3-yl)acetonitrile

Cat. No.: B1278823

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An In-depth Technical Guide to **2-(4-Bromo-1H-indol-3-yl)acetonitrile** (CAS 89245-35-2)

This guide provides a comprehensive overview of the chemical properties, potential applications, and available suppliers of **2-(4-Bromo-1H-indol-3-yl)acetonitrile**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

2-(4-Bromo-1H-indol-3-yl)acetonitrile is a bromo-substituted indole derivative. While extensive experimental data for this specific isomer is not readily available in the public domain, its properties can be inferred from related compounds and general chemical principles.

Property	Value	Source
CAS Number	89245-35-2	[1] [2] [3]
Molecular Formula	C ₁₀ H ₇ BrN ₂	[1] [2] [4] [5] [6]
Molecular Weight	235.08 g/mol	[1] [2] [3] [4] [5] [6]
Appearance	Light yellow to yellow solid	[4] [5]
Purity	≥95%	[1] [3] [7]
Storage	2-8°C, sealed in a dry place	[2] [4]
SMILES	N#CCC1=CNC2=C1C(Br)=CC=C2	[1] [2]

Suppliers

A number of chemical suppliers offer **2-(4-Bromo-1H-indol-3-yl)acetonitrile** for research purposes. The following table summarizes some of the available suppliers.

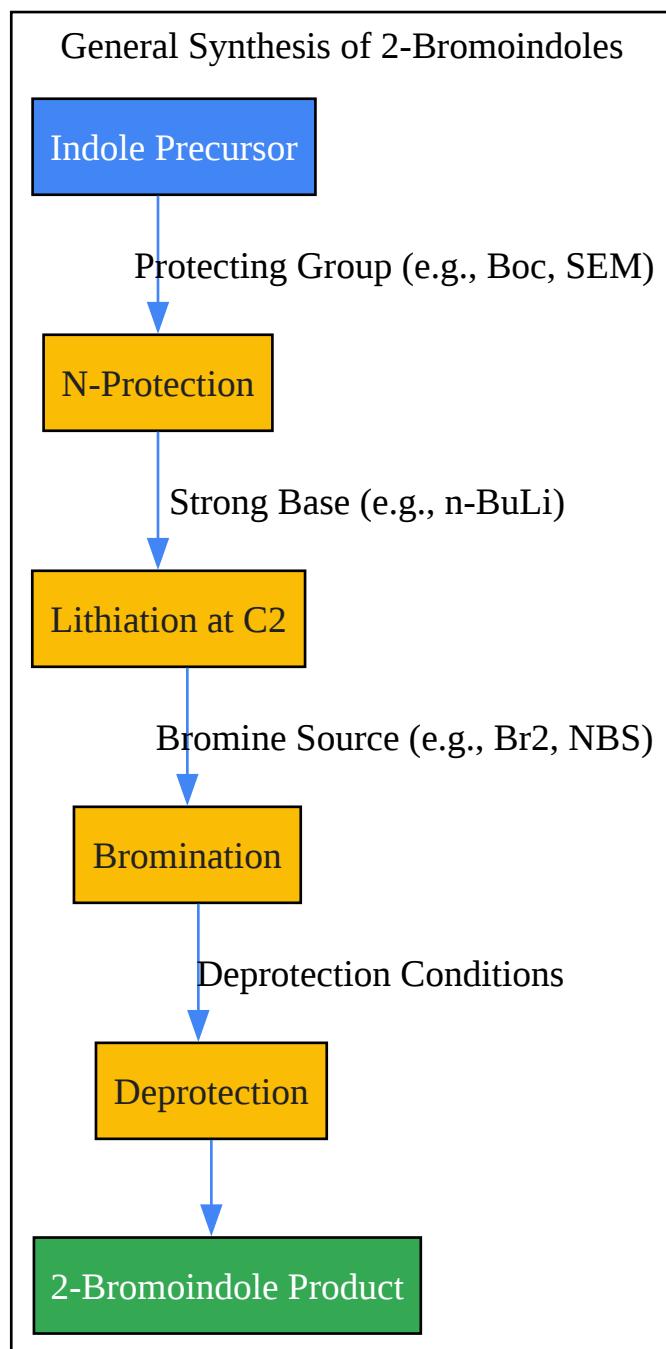
Supplier	Purity/Specification	Additional Information
ChemScene	-	Certificate of Analysis available. [4]
Benchchem	95%	-
Synthonix, Inc.	95+%	Available in 250mg, 1g, and 5g quantities. [1]
BLD Pharm	-	NMR, HPLC, LC-MS, UPLC data available. [2]
Apollo Scientific	98%	- [3]
Amadis Chemical	97%	For R&D use only. [8]
MySkinRecipes	95%	- [9]
Biosynth	-	- [10]
AA Blocks	-	- [11]
Atomax Chemicals Co., Ltd.	-	-
AbacipharmTech	-	Catalog: AB28543. [12]

Synthesis and Reactivity

The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring.[\[5\]](#)[\[6\]](#) Therefore, a direct bromination of 1H-indole-3-acetonitrile would likely result in substitution at other positions.[\[5\]](#)[\[6\]](#) A more plausible, multi-step synthetic approach is generally required.

General Synthetic Workflow for 2-Bromoindoles

A plausible synthetic route involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.[\[5\]](#)[\[6\]](#)



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Caption: General synthetic workflow for 2-bromoindoles.

Expected Reactivity

The bromine atom at the C2 position of the indole ring is a versatile functional group that can participate in various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This makes **2-(4-Bromo-1H-indol-3-yl)acetonitrile** a valuable intermediate for the synthesis of more complex molecules.

Biological Activity and Potential Signaling Pathways

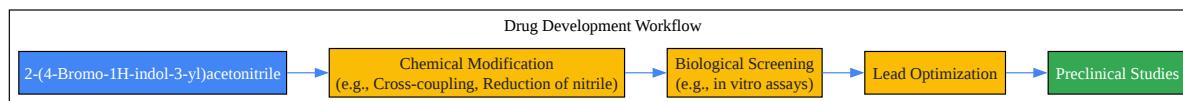
While no specific biological activities have been reported for **2-(4-Bromo-1H-indol-3-yl)acetonitrile**, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active compounds.^[5]

Inferred Biological Potential

- Antimicrobial, Anticancer, and Anti-inflammatory Effects: Bromoindole derivatives have been investigated for these activities.^[5] The presence of the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.^[5]
- Central Nervous System Activity: The acetonitrile group at the C3 position is a common precursor for the synthesis of tryptamines. Tryptamines are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors.^[5] This suggests that **2-(4-Bromo-1H-indol-3-yl)acetonitrile** could be a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.^[5]

Potential Drug Development Workflow

Due to its chemical structure, **2-(4-Bromo-1H-indol-3-yl)acetonitrile** can be considered a starting point for the development of new therapeutic agents.

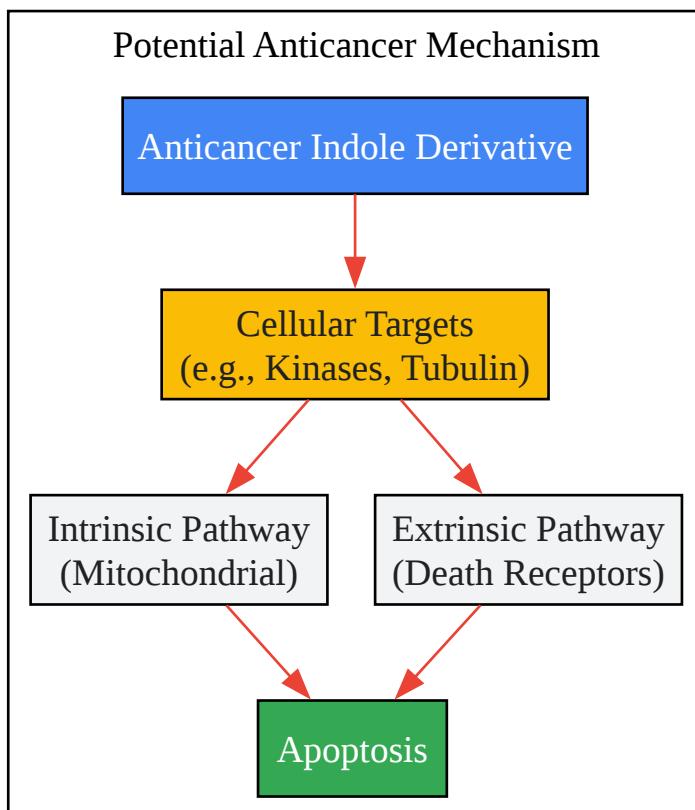


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Caption: Potential drug development logical workflow.

Potential Anticancer Signaling Pathways

Given that indole derivatives are known to possess anticancer properties, it is plausible that derivatives of **2-(4-Bromo-1H-indol-3-yl)acetonitrile** could interact with key signaling pathways involved in cancer progression.



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Caption: Potential anticancer signaling pathways.

Experimental Protocols

Detailed experimental protocols for **2-(4-Bromo-1H-indol-3-yl)acetonitrile** are not widely published. However, based on general procedures for related compounds, the following protocols can be considered.

Proposed Synthesis of **2-(4-Bromo-1H-indol-3-yl)acetonitrile**

This proposed synthesis is based on the general workflow for 2-bromoindoles.

- Step 1: N-Protection of 4-Bromo-1H-indole. React 4-bromo-1H-indole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base (e.g., NaH) in an appropriate solvent (e.g., THF).
- Step 2: Lithiation and Acetonitrile Addition. The N-protected 4-bromo-1H-indole is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to effect lithiation at the C2 position. This is followed by the addition of a suitable electrophile to introduce the acetonitrile group, such as bromoacetonitrile.
- Step 3: Deprotection. The protecting group is removed under appropriate conditions (e.g., acid for Boc, fluoride source for SEM) to yield the final product.
- Purification. The crude product can be purified by column chromatography on silica gel.

X-ray Diffraction for Crystal Structure Determination

The following protocol is based on the experimental details reported for **2-(4-bromo-1H-indol-3-yl)acetonitrile**.^[6]

- Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol. ^[6]
- Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[6]
- Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F^2 .

Safety Information

A safety data sheet (SDS) is available for **2-(4-bromo-1H-indol-3-yl)acetonitrile**.^{[7][13]} It is important to handle this compound in a well-ventilated area, wearing appropriate personal

protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the SDS provided by the supplier.

Conclusion

2-(4-Bromo-1H-indol-3-yl)acetonitrile is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While direct experimental data on its biological properties are limited, its chemical structure suggests potential applications in the development of novel therapeutics, particularly those targeting the central nervous system and cancer. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

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